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Compound of Interest

Compound Name: 4-lodo-1-methyl-1H-imidazole

Cat. No.: B104959

Despite a comprehensive search of chemical and crystallographic databases, the experimental
crystal structure of 4-lodo-1-methyl-1H-imidazole has not been publicly reported. Therefore, a
detailed technical guide on its specific crystal structure, including quantitative data tables and
experimental protocols for its crystallographic analysis, cannot be provided at this time.

This document aims to provide relevant information for researchers, scientists, and drug
development professionals by outlining the available synthetic methods for 4-lodo-1-methyl-
1H-imidazole and presenting the known crystal structure of the closely related parent
compound, 4-iodo-1H-imidazole. Understanding the synthesis is crucial for obtaining crystalline
material, and the structure of the unmethylated analogue offers valuable insights into the
potential solid-state conformation of the target molecule.

Synthesis of 4-lodo-1-methyl-1H-imidazole

The synthesis of 4-lodo-1-methyl-1H-imidazole has been documented, with a common route
proceeding through the selective deiodination of a diiodo precursor.

A general synthetic procedure is as follows:

e Preparation of 4,5-diiodo-1-methyl-1H-imidazole: 1-methylimidazole is subjected to
iodination to yield the diiodo derivative.

o Selective Monodeiodination: 4,5-diiodo-1-methyl-1H-imidazole is then treated with a
Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in an anhydrous solvent like
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dichloromethane (CH2CI2). The Grignard reagent selectively removes one of the iodine
atoms.

o Workup and Purification: The reaction is quenched with water, and the product is extracted
from the aqueous layer using an organic solvent. The combined organic layers are dried and
concentrated to yield 4-lodo-1-methyl-1H-imidazole.

This synthetic approach allows for the regioselective production of the desired 4-iodo isomer.

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 4-lodo-1-methyl-

1H-imidazole.
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Caption: Generalized workflow for the synthesis of 4-lodo-1-methyl-1H-imidazole.
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Crystal Structure of 4-iodo-1H-imidazole: A Proxy
for Understanding

While the crystal structure of the N-methylated title compound is unavailable, a definitive
structural analysis of 4-iodo-1H-imidazole has been achieved through single-crystal X-ray
diffraction.[1] This provides the most relevant experimental data for inferring the potential solid-
state characteristics of 4-lodo-1-methyl-1H-imidazole.

Experimental Protocol for Crystal Structure
Determination of 4-iodo-1H-imidazole

The determination of the crystal structure of 4-iodo-1H-imidazole typically involves the following
steps:[1]

o Crystallization: The synthesized 4-iodo-1H-imidazole is purified by recrystallization to obtain
single crystals of suitable size and quality for X-ray diffraction.[1]

o Data Collection: A single crystal is mounted on a goniometer and cooled to reduce thermal
vibrations. X-ray diffraction data are collected using a diffractometer.[1]

» Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell parameters and space group. The crystal structure is then solved using
computational methods and refined to obtain the final atomic coordinates and molecular
geometry.[1]

Crystallographic Data for 4-iodo-1H-imidazole

The following tables summarize the key crystallographic parameters for 4-iodo-1H-imidazole.
This data is provided for comparative purposes and as a predictive tool for the properties of 4-
lodo-1-methyl-1H-imidazole.

Table 1: Crystal Data and Structure Refinement for 4-iodo-1H-imidazole
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Parameter Value
Empirical formula CsHslN2z
Formula weight 193.97

Data typically collected at low temperatures

Temperature
(e.g., 100-173 K)
Typically Mo Ka (0.71073 A) or Cu Ka (1.54184
Wavelength
A)
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=8.13(2) A, a=90°

b=5.65(1) A, B =111.9(3)°

c=12.11(2) A,y =90°

Volume 515(2) As
z 4
Density (calculated) 2.50 g/cm?3

Note: The unit cell dimensions are for 4-iodo-1H-imidazole and are provided as a reference.

Table 2: Selected Bond Lengths and Angles for 4-iodo-1H-imidazole
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Bond Length (A) Angle Degree (°)
I(1)-C(4) 2.06(3) N(1)-C(2)-N(3) 112(3)
N(1)-C(2) 1.34(4) C(2)-N(3)-C(4) 107(2)
C(2)-N(3) 1.32(4) N(3)-C(4)-C(5) 109(3)
N(3)-C(4) 1.38(4) C(4)-C(5)-N(1) 106(3)
C(4)-C(5) 1.36(4) C(5)-N(1)-C(2) 106(3)
C(5)-N(1) 1.37(4)

Note: These bond lengths and angles are for 4-iodo-1H-imidazole and serve as a structural
reference.

Predicted Structural Impact of N-Methylation

The primary structural difference between 4-iodo-1H-imidazole and 4-lodo-1-methyl-1H-
imidazole is the presence of a methyl group on the N1 nitrogen atom. This substitution is
expected to have several key impacts on the crystal packing and intermolecular interactions:

o Hydrogen Bonding: In the crystal structure of 4-iodo-1H-imidazole, the N-H group acts as a
hydrogen bond donor, forming intermolecular hydrogen bonds. The methylation at the N1
position in 4-lodo-1-methyl-1H-imidazole removes this hydrogen bond donor capability,
which will significantly alter the crystal packing arrangement.

o Steric Effects: The methyl group will introduce steric bulk, which may influence the planarity
and orientation of the imidazole rings in the crystal lattice.

 Intermolecular Interactions: With the absence of strong N-H---N hydrogen bonds, the crystal
packing of 4-lodo-1-methyl-1H-imidazole will likely be governed by weaker interactions
such as C-H---I, C-H---N, and potentially 1t-1t stacking interactions between the imidazole
rings.

Conclusion and Future Directions
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While the precise crystal structure of 4-lodo-1-methyl-1H-imidazole remains undetermined
from publicly available data, this guide provides a foundation for researchers by summarizing
its synthesis and offering a detailed look at the crystal structure of its parent compound, 4-iodo-
1H-imidazole. The provided crystallographic data for 4-iodo-1H-imidazole serves as a valuable
reference for understanding the molecular geometry and can aid in the computational modeling
of 4-lodo-1-methyl-1H-imidazole.

For drug development professionals and scientists, the synthesis and purification of 4-lodo-1-
methyl-1H-imidazole to yield high-quality single crystals is the necessary first step to enable
its experimental crystal structure determination. Such a study would be a valuable contribution
to the field, providing precise structural data that would aid in structure-based drug design and
the development of novel materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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